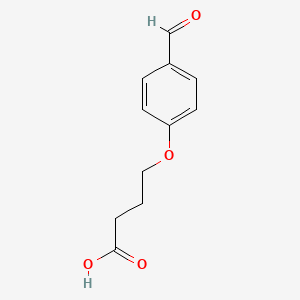

4-(4-formylphenoxy)butanoic Acid

Descripción

BenchChem offers high-quality 4-(4-formylphenoxy)butanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-formylphenoxy)butanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-formylphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-8-9-3-5-10(6-4-9)15-7-1-2-11(13)14/h3-6,8H,1-2,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKECISRCTNHSNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393253 | |

| Record name | 4-(4-formylphenoxy)butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99865-70-0 | |

| Record name | 4-(4-formylphenoxy)butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

4-(4-Formylphenoxy)butanoic Acid: Structural Elucidation and Bifunctional Utility in Advanced Bioconjugation

Executive Summary

In the rapidly evolving fields of targeted protein degradation (PROTACs), antibody-drug conjugates (ADCs), and surface functionalization, the selection of an optimal crosslinker dictates the success of the molecular design. 4-(4-formylphenoxy)butanoic acid (CAS: 99865-70-0) serves as a highly versatile, heterobifunctional linker[1]. Characterized by an aromatic aldehyde and an aliphatic carboxylic acid separated by a phenoxy ether linkage, this molecule provides orthogonal reactivity. This technical guide elucidates its chemical structure, mechanistic utility, and provides a self-validating experimental workflow for sequential bioconjugation.

Structural Elucidation & Physicochemical Profile

The molecular architecture of 4-(4-formylphenoxy)butanoic acid is strategically divided into three functional domains:

-

The Formyl Group (Aldehyde): Located at the para position of the benzene ring, this electrophilic center is primed for condensation reactions with primary amines, hydrazines, or aminooxy groups.

-

The Phenoxy Ether Core: The ether oxygen acts as an electron-donating group, stabilizing the aromatic ring while providing a semi-rigid spacer. This rigidity prevents the linker from sterically collapsing onto itself—a common failure mode in purely aliphatic chains.

-

The Butanoic Acid Tail: A flexible, four-carbon aliphatic chain terminating in a carboxylic acid, enabling standard peptide coupling chemistry[2].

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| IUPAC Name | 4-(4-formylphenoxy)butanoic acid |

| CAS Registry Number | 99865-70-0 |

| Molecular Formula | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol |

| Exact Mass | 208.0740 Da |

| Topological Polar Surface Area (TPSA) | 63.6 Ų |

| LogP (Predicted) | 1.74 |

Data sourced from standardized chemical registries and supplier databases[1],.

Mechanistic Utility and Orthogonal Reactivity

The core value of this linker lies in its orthogonal reactivity . The carboxylic acid and the aromatic aldehyde can be activated and reacted independently without cross-interference, provided the reaction conditions (pH, catalysts, and solvents) are strictly controlled.

Causality in Reaction Sequencing

When designing a conjugation strategy, the carboxylic acid must be reacted first .

-

The "Why": If the aldehyde were reacted first via reductive amination, the resulting secondary amine would compete as a nucleophile during the subsequent carboxylic acid activation, leading to unwanted polymerization. Furthermore, the aldehyde group is chemically inert under standard anhydrous peptide coupling conditions (EDC/NHS in DMF/DMSO).

Conjugation Pathways

-

Amide Bond Formation: EDC activates the carboxyl group to form an O-acylisourea intermediate, which is stabilized by NHS into an amine-reactive ester.

-

Reductive Amination: The aldehyde reacts with a primary amine (e.g., lysine residues on a protein) at pH 7.0–8.5 to form a reversible Schiff base (imine). A mild reducing agent irreversibly locks this into a secondary amine.

Caption: Structural domains and orthogonal conjugation pathways of 4-(4-formylphenoxy)butanoic acid.

Experimental Protocols: Sequential Conjugation Workflow

The following methodology details a self-validating system for linking a small molecule amine (Payload A) to a target protein (Protein B)[2].

Phase 1: NHS-Ester Activation and Amide Coupling

-

Preparation: Dissolve 4-(4-formylphenoxy)butanoic acid (1.0 eq) in anhydrous DMF or DMSO to a concentration of 100 mM.

-

Activation: Add EDC·HCl (1.2 eq) and NHS (1.2 eq). Stir at room temperature for 2 hours under nitrogen.

-

Self-Validation Step: Monitor the reaction by LC-MS. The mass shift will indicate the formation of the NHS-ester (M + 97 Da). The aldehyde peak must remain intact.

-

-

Conjugation of Payload A: Add Payload A (containing a primary amine, 1.0 eq) and a non-nucleophilic base (DIPEA, 2.0 eq). Stir for 4–6 hours.

-

Purification & Validation: Purify the intermediate via preparative HPLC. Verify the structure by ¹H NMR. Crucial: The presence of the aldehyde proton singlet at ~9.8 ppm confirms the formyl group survived the coupling conditions.

Phase 2: Reductive Amination to Protein B

-

Buffer Exchange: Ensure Protein B is in an amine-free buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4). Do not use Tris or glycine buffers, as they contain competing primary amines.

-

Schiff Base Formation: Add a 5–10 molar excess of the purified intermediate from Phase 1 (dissolved in a minimal volume of DMSO, ≤5% final volume) to the protein solution. Incubate at room temperature for 2 hours to allow reversible imine formation.

-

Selective Reduction: Add sodium cyanoborohydride (NaCNBH₃, 20 eq relative to the linker) to the reaction mixture. Incubate for an additional 2 hours.

-

Causality in Reagent Choice: NaCNBH₃ is chosen over sodium borohydride (NaBH₄) because it is highly selective for imines at neutral pH. NaBH₄ is too aggressive and would prematurely reduce unreacted aldehydes into unreactive alcohols, effectively halting the conjugation.

-

-

Cleanup & Validation: Remove unreacted small molecules using Size-Exclusion Chromatography (SEC) or dialysis. Characterize the final conjugate using intact mass spectrometry (ESI-TOF) to determine the exact Degree of Labeling (DOL).

Caption: Step-by-step self-validating workflow for heterobifunctional conjugation.

References

-

4-(4-formylphenoxy)butanoic acid | CAS#:99865-70-0 | Chemsrc Source: Chemsrc URL:[Link]

Sources

Solubility profile of 4-(4-formylphenoxy)butanoic acid in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 4-(4-formylphenoxy)butanoic Acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical property that profoundly influences its behavior in various chemical and biological systems. This guide provides a comprehensive technical overview of the principles, experimental determination, and analysis of the solubility profile of 4-(4-formylphenoxy)butanoic acid in organic solvents. While specific experimental data for this compound is not extensively published, this document serves as a foundational manual, equipping researchers with the theoretical knowledge and practical methodologies required to establish a robust and accurate solubility profile. We delve into the structural characteristics of the molecule to predict its solubility behavior, provide detailed, field-proven protocols for the isothermal shake-flask method with UV-Vis spectrophotometric quantification, and offer a framework for data interpretation and presentation.

Introduction: 4-(4-formylphenoxy)butanoic acid

4-(4-formylphenoxy)butanoic acid, with the molecular formula C₁₁H₁₂O₄, is a bifunctional organic molecule featuring a terminal carboxylic acid and an aromatic aldehyde.[1][2][3] Its structure suggests a moderate polarity, which is a key determinant of its solubility in various media.

-

Chemical Structure:

-

An aromatic ring (phenoxy group) provides a hydrophobic character.

-

A carboxylic acid group (-COOH) can act as a hydrogen bond donor and acceptor, contributing to solubility in polar, protic solvents.

-

An aldehyde group (-CHO) is polar and can act as a hydrogen bond acceptor.

-

A flexible four-carbon aliphatic chain adds to the non-polar character.

-

Understanding the solubility of this compound is paramount in various applications, including:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

-

Pharmaceutical Development: Solubility is a critical factor influencing a drug's bioavailability and formulation design.[4][5]

-

Material Science: Its use as a linker or building block depends on its miscibility with other components.[6][7][8]

Theoretical Principles of Solubility

The dissolution of a solute in a solvent is a thermodynamic process governed by the principle "like dissolves like".[9][10] This means that substances with similar intermolecular forces are more likely to be soluble in one another.[11]

Key Factors Influencing Solubility:

-

Polarity: The polarity of both the solute and the solvent is the most significant factor. Polar solvents, such as alcohols and DMSO, will more readily dissolve polar solutes. Non-polar solvents like hexane or toluene are better for non-polar solutes.[11][12] 4-(4-formylphenoxy)butanoic acid possesses both polar (carboxyl, aldehyde) and non-polar (aromatic ring, alkyl chain) regions, suggesting it will exhibit a nuanced solubility profile, with higher solubility expected in moderately polar to polar aprotic solvents.

-

Hydrogen Bonding: The ability of a solvent to form hydrogen bonds with the carboxylic acid and aldehyde groups of the target molecule will significantly enhance solubility. Solvents like ethanol and methanol (protic) or DMSO and ethyl acetate (aprotic, hydrogen bond acceptors) are expected to be effective.

-

Molecular Size: Generally, larger molecules with higher molecular weights tend to be less soluble as more energy is required to overcome the crystal lattice forces.[12]

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[4] However, this relationship must be determined experimentally for each solute-solvent system.

A more advanced approach involves the use of Hansen Solubility Parameters (HSP) , which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[13][14][15][16][17] A solute is predicted to be soluble in a solvent when their respective Hansen parameters are similar.

Experimental Methodology: Determining Thermodynamic Solubility

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the isothermal shake-flask method .[18][19][20] This "gold standard" approach ensures that the solution has reached a true equilibrium with the excess solid, providing a definitive solubility value under specific conditions.

Protocol: Isothermal Shake-Flask Method with UV-Vis Quantification

This protocol details the steps to determine the solubility of 4-(4-formylphenoxy)butanoic acid in a given organic solvent at a controlled temperature.

Rationale: The core principle is to create a saturated solution by agitating an excess amount of the solid compound in the solvent for a prolonged period, allowing it to reach thermodynamic equilibrium.[18][21] The concentration of the dissolved compound in the resulting supernatant is then measured. UV-Vis spectroscopy provides a simple and accurate method for quantification, provided the compound has a chromophore and a linear response to concentration (obeys the Beer-Lambert law).[22][23][24]

Step-by-Step Protocol:

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a small amount (e.g., 10 mg) of 4-(4-formylphenoxy)butanoic acid.

-

Dissolve it in a known volume (e.g., 10 mL) of the chosen organic solvent in a Class A volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).

-

-

Generation of Calibration Curve:

-

Perform a serial dilution of the stock solution to create a series of standards (e.g., 5, 10, 25, 50, 100 µg/mL).

-

Using a UV-Vis spectrophotometer, measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for 4-(4-formylphenoxy)butanoic acid.[23][25] Use the pure solvent as a blank.

-

Plot a graph of Absorbance vs. Concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a reliable calibration.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid 4-(4-formylphenoxy)butanoic acid (e.g., 5-10 mg, ensuring undissolved solid is clearly visible) to a series of vials (n=3 for statistical validity).[19]

-

Add a precise volume of the organic solvent (e.g., 2 mL) to each vial.

-

Seal the vials tightly and place them in an orbital shaker or on a stirring plate in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24-48 hours is typical.[26] A preliminary kinetic study can be performed by taking measurements at various time points (e.g., 4, 8, 16, 24, 48 hours) to confirm that the concentration has plateaued.[18]

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. To ensure no solid particles interfere with the measurement, either:

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Filter the supernatant through a chemically-resistant syringe filter (e.g., 0.22 µm PTFE). Discard the first few drops to saturate the filter membrane.

-

-

-

Quantification:

-

Accurately dilute the clear supernatant with the same solvent to bring its concentration within the linear range of the previously established calibration curve. The dilution factor must be recorded precisely.

-

Measure the absorbance of the diluted sample at λ_max.

-

-

Calculation of Solubility:

-

Use the calibration curve equation to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution. This value represents the solubility of 4-(4-formylphenoxy)butanoic acid in that solvent at the specified temperature.

-

Calculate the mean and standard deviation from the triplicate samples.

-

Experimental Workflow Diagram

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Predicted Solubility Profile and Data Presentation

As no specific published data was identified, this section provides a predictive analysis based on the molecular structure and a template for presenting experimentally determined data.

Predictive Analysis

Based on the principles discussed in Section 2.0, the following solubility trends are anticipated:

-

High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in polar protic solvents like Methanol and Ethanol. These solvents can effectively solvate both the polar functional groups and the aromatic ring.

-

Moderate Solubility: In solvents of intermediate polarity such as Ethyl Acetate, Acetone, and Dichloromethane.

-

Low to Insoluble: In non-polar solvents like Hexane, Heptane, and Toluene, where the energy required to break the solute-solute interactions is not compensated by solute-solvent interactions.

Data Presentation Table

All experimentally determined solubility data should be summarized in a clear and concise table.

Table 1: Experimentally Determined Solubility of 4-(4-formylphenoxy)butanoic acid at 25°C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Experimental Data | Calculated Data |

| Methanol | 5.1 | Experimental Data | Calculated Data |

| Ethanol | 4.3 | Experimental Data | Calculated Data |

| Acetone | 5.1 | Experimental Data | Calculated Data |

| Ethyl Acetate | 4.4 | Experimental Data | Calculated Data |

| Dichloromethane (DCM) | 3.1 | Experimental Data | Calculated Data |

| Toluene | 2.4 | Experimental Data | Calculated Data |

| n-Hexane | 0.1 | Experimental Data | Calculated Data |

Note: Solvent Polarity Index values are approximate and for relative comparison.

Factors Influencing Solubility: A Conceptual Diagram

Caption: Relationship between solute/solvent properties and solubility outcome.

Conclusion

This guide has outlined the essential theoretical and practical considerations for determining the solubility profile of 4-(4-formylphenoxy)butanoic acid in organic solvents. By understanding the interplay of molecular structure and solvent properties, and by meticulously applying robust experimental protocols such as the isothermal shake-flask method, researchers can generate the high-quality, reliable data necessary for informed decision-making in synthesis, formulation, and development. The provided methodologies serve as a complete framework for establishing a comprehensive solubility profile for this compound and other novel chemical entities.

References

-

Cabani, S. (1981). UV-Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry. Available at: [Link]

-

Chemistry Steps. (2021). Solubility of Organic Compounds. Available at: [Link]

-

Hansen, C. M. (n.d.). Hansen solubility parameters (HSP). ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Available at: [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds (video). Available at: [Link]

-

Teachy.ai. (n.d.). Summary of Exploring the Solubility of Organic Compounds: Theory and Practice. Available at: [Link]

-

Korovina, N. (2020). Principles of Solubility in Organic Chemistry. YouTube. Available at: [Link]

-

Riaño, M. et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules. Available at: [Link]

-

Schoff, C. K. (2018). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. Available at: [Link]

-

Hansen Solubility Parameters. (n.d.). Official HSP and HSPiP Site. Available at: [Link]

-

ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Available at: [Link]

-

Pion Inc. (2024). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. Available at: [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

-

Chemsrc. (2025). 4-(4-formylphenoxy)butanoic acid | CAS#:99865-70-0. Available at: [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Available at: [Link]

-

International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Solubility: An overview. Available at: [Link]

-

Agilent. (n.d.). The Basics of UV-Vis Spectroscopy. Available at: [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

-

Avdeef, A. (2013). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech. Available at: [Link]

-

NextSDS. (n.d.). 4-FORMYLPHENOXY-BUTYRIC ACID — Chemical Substance Information. Available at: [Link]

-

MDPI. (2025). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Available at: [Link]

Sources

- 1. 4-(4-formylphenoxy)butanoic acid | CAS#:99865-70-0 | Chemsrc [chemsrc.com]

- 2. 4-(4-FORMYLPHENOXY)BUTANOIC ACID | 99865-70-0 [sigmaaldrich.com]

- 3. 4-(4-formylphenoxy)butanoic acid [sigmaaldrich.com]

- 4. teachy.ai [teachy.ai]

- 5. improvedpharma.com [improvedpharma.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-(4-ForMyl-3-Methoxyphenoxy)butanoic Acid | 309964-23-6 [chemicalbook.com]

- 8. 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL) | MDPI [mdpi.com]

- 9. Khan Academy [khanacademy.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 12. Solubility: An overview - Int J Pharm Chem Anal [ijpca.org]

- 13. researchgate.net [researchgate.net]

- 14. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 15. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. paint.org [paint.org]

- 17. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. downloads.regulations.gov [downloads.regulations.gov]

- 21. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

- 24. agilent.com [agilent.com]

- 25. researchgate.net [researchgate.net]

- 26. Shake-Flask Solubility Assay - Enamine [enamine.net]

Technical Guide: 4-(4-Formylphenoxy)butanoic Acid – Specifications, Purity, and Applications in Orthogonal Bioconjugation

Executive Summary

As bioconjugation and dynamic covalent chemistry (DCvC) advance, the demand for highly pure, heterobifunctional linkers has surged. 4-(4-Formylphenoxy)butanoic acid stands out as a premier architectural building block. It features a flexible aliphatic carboxylic acid for stable amide coupling and an aromatic aldehyde primed for chemoselective ligation.

Note on Nomenclature and Registry: While the globally recognized Chemical Abstracts Service (CAS) registry number for this molecule is 99865-70-0 [1], it is occasionally queried in proprietary databases under alternate identifiers such as 122820-78-4 . This whitepaper addresses the core molecular entity (C11H12O4), establishing a universal framework for its specifications, analytical validation, and field-proven experimental application.

Chemical Identity & Structural Significance

The structural genius of 4-(4-formylphenoxy)butanoic acid lies in its orthogonal reactivity. The molecule is composed of three distinct functional zones:

-

The Butanoic Acid Tail: Allows for standard peptide coupling chemistries (e.g., EDC/NHS, HATU) to amine-functionalized surfaces, resins, or lysine residues.

-

The Ether Linkage: Provides a stable, flexible spacer that minimizes steric hindrance during subsequent biomolecular interactions.

-

The Arylaldehyde Headgroup: The electron-withdrawing nature of the formyl group, conjugated with the aromatic ring, creates an electrophilic center highly reactive toward α -effect amines (hydrazines, aminooxy groups) while remaining significantly more stable against spontaneous oxidation than aliphatic aldehydes[2].

Specifications and Purity Standards

To ensure reproducible kinetics in DCvC and bioconjugation, the linker must meet stringent purity criteria. Below are the optimal specifications required for pharmaceutical and advanced material research[1].

| Parameter | Specification | Analytical Method | Causality / Rationale |

| Appearance | White to off-white powder | Visual Inspection | Discoloration often indicates aldehyde oxidation. |

| Purity (HPLC) | ≥ 98.0% | RP-HPLC (UV at 254 nm) | Ensures absence of des-formyl or truncated chain impurities. |

| Purity (NMR) | ≥ 98.0% | 1 H-NMR (DMSO- d6 ) | Confirms structural integrity (aldehyde proton at ~9.8 ppm). |

| Melting Point | 114°C – 118°C | Capillary Apparatus | Broad ranges indicate trapped solvent or degradation. |

| Moisture Content | ≤ 0.5% | Karl Fischer Titration | Excess moisture hydrolyzes activated ester intermediates. |

Mechanistic Insights into Orthogonal Reactivity

As an Application Scientist, I approach linker selection based on thermodynamic control. The arylaldehyde moiety is a cornerstone of Dynamic Covalent Chemistry (DCvC) . Unlike irreversible amide bonds, the imines and hydrazones formed by this linker can undergo reversible cleavage and reformation[3]. This reversibility provides a thermodynamic "error correction" mechanism, allowing complex polymer networks or covalent organic frameworks (COFs) to resolve kinetic traps and achieve their most stable, highly ordered crystalline states[4].

Dynamic covalent chemistry (DCvC) cycle demonstrating thermodynamic error correction.

When applied to bioconjugation, this dynamic nature is intentionally "frozen" by using α -effect nucleophiles (like aminooxy groups) to form exceptionally stable oxime bonds that resist hydrolysis under physiological conditions.

Workflow of orthogonal bioconjugation using 4-(4-formylphenoxy)butanoic acid.

Self-Validating Experimental Methodologies

To guarantee reproducibility, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow.

Protocol 1: Immobilization on Amine-Functionalized Solid Support

This protocol details the attachment of the linker to an amine-bearing resin (e.g., Rink Amide) during Solid-Phase Peptide Synthesis (SPPS).

Causality Note: We utilize HATU over EDC/NHS here. HATU generates a highly reactive HOAt-ester intermediate, which overcomes the steric hindrance inherent in heterogeneous solid-phase environments.

-

Resin Swelling: Swell 1.0 g of amine-functionalized resin (loading ~0.5 mmol/g) in 10 mL of anhydrous Dimethylformamide (DMF) for 30 minutes.

-

Reagent Preparation: In a separate vial, dissolve 3.0 equivalents (1.5 mmol, ~312 mg) of 4-(4-formylphenoxy)butanoic acid and 2.9 equivalents of HATU in 5 mL of DMF.

-

Why 2.9 eq HATU? Using slightly sub-stoichiometric HATU prevents unreacted uronium species from capping the resin amines.

-

-

Activation: Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the linker solution. Stir for 2 minutes to allow the active ester to form.

-

Coupling: Transfer the activated solution to the resin. Agitate gently at room temperature for 2 hours.

-

Washing: Drain the reaction mixture and wash the resin sequentially with DMF (5 × 10 mL) and Dichloromethane (DCM) (5 × 10 mL).

-

Validation Checkpoint (Kaiser Test): Perform a ninhydrin (Kaiser) test on a few resin beads. A yellow color (negative result) confirms complete acylation of the primary amines. If blue, repeat steps 2-5.

Protocol 2: Oxime Ligation with an Aminooxy-Peptide

Once the aldehyde is presented on the substrate, it can be chemoselectively ligated to an aminooxy-functionalized target.

Causality Note: The reaction is buffered at pH 4.5 and catalyzed by aniline. While the aminooxy group is highly nucleophilic, the subsequent dehydration of the carbinolamine intermediate is notoriously slow at neutral pH. Aniline forms a transient, highly reactive Schiff base with the arylaldehyde, which undergoes transimination with the aminooxy group orders of magnitude faster than the direct reaction.

-

Buffer Preparation: Prepare a 100 mM Sodium Acetate buffer, adjusted to pH 4.5 using glacial acetic acid.

-

Catalyst Addition: Add aniline to the buffer to achieve a final concentration of 50 mM.

-

Ligation: Combine the aldehyde-functionalized substrate (from Protocol 1) with 1.5 equivalents of the aminooxy-peptide in the catalytic buffer.

-

Incubation: Agitate the mixture at room temperature for 2 to 4 hours.

-

Validation Checkpoint (LC-MS): Monitor the supernatant via LC-MS. The disappearance of the starting peptide mass and the appearance of the conjugate mass (minus 18 Da for the loss of H2O ) validates successful oxime formation.

-

Purification: Purify the resulting conjugate via semi-preparative RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.

Storage and Handling Causality

Even high-purity 4-(4-formylphenoxy)butanoic acid is susceptible to environmental degradation if mishandled.

-

Oxidation Risk: The arylaldehyde can slowly oxidize to a carboxylic acid upon prolonged exposure to atmospheric oxygen. Rule: Always store the compound under an inert atmosphere (Argon or Nitrogen).

-

Thermal Stability: Store desiccated at 2°C – 8°C. Elevated temperatures accelerate both oxidation and potential intermolecular side reactions.

-

Solvent Compatibility: When preparing stock solutions, use anhydrous, amine-free solvents (e.g., dry DMF or DMSO). Avoid primary alcohols (methanol, ethanol) for long-term storage to prevent hemiacetal formation.

References

-

Advancements in Dynamic Covalent Chemistry Title: New Advances in Covalent Network Polymers via Dynamic Covalent Chemistry Source: Chemical Reviews (ACS Publications) URL:[Link]

-

Thermodynamic Control in Frameworks Title: Dynamic covalent organic frameworks Source: Nature Communications (PMC) URL:[Link]

-

Mechanochemistry and Imine Linkages Title: Amorphous-to-crystalline transformation: a mechanochemical pathway to imine-linked covalent organic frameworks Source: RSC Publishing URL:[Link]

Sources

- 1. CAS 99865-70-0 | Sigma-Aldrich [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Dynamic covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amorphous-to-crystalline transformation: a mechanochemical pathway to imine-linked covalent organic frameworks - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00161G [pubs.rsc.org]

Storage and Long-Term Stability Guidelines for 4-(4-Formylphenoxy)butanoic Acid: A Mechanistic and Practical Whitepaper

Executive Summary

4-(4-formylphenoxy)butanoic acid (CAS: 120120-05-2) is a critical bifunctional linker widely utilized in solid-phase peptide synthesis (SPPS), bioconjugation, and the development of Proteolysis Targeting Chimeras (PROTACs). Featuring both a reactive aromatic aldehyde and a terminal carboxylic acid, its structural duality makes it highly versatile but inherently susceptible to environmental degradation. This whitepaper provides a comprehensive, mechanistically grounded guide to the storage, handling, and quality control of 4-(4-formylphenoxy)butanoic acid to ensure long-term stability and experimental reproducibility.

Chemical Vulnerabilities and Degradation Mechanisms

As a Senior Application Scientist, I frequently encounter assay failures stemming from compromised linker integrity. For 4-(4-formylphenoxy)butanoic acid, the primary locus of instability is the formyl (aldehyde) group, while the ether linkage and carboxylic acid remain relatively stable under standard conditions.

Autoxidation of the Aromatic Aldehyde

Aromatic aldehydes are notoriously prone to autoxidation when exposed to atmospheric oxygen and ambient light[1]. This degradation is not a simple bimolecular reaction but a complex free-radical chain mechanism[2].

-

Initiation: Photochemical excitation (UV/visible light) or trace transition metals abstract a hydrogen atom from the formyl group, generating a highly reactive acyl radical (Ar-CO•)[2].

-

Propagation: The acyl radical reacts rapidly with triplet oxygen (O2) to form a peroxy radical (Ar-CO-OO•). This radical then abstracts a hydrogen from an adjacent, intact aldehyde molecule, forming a peracid (Ar-CO-OOH) and propagating the radical chain[2],[3].

-

Termination/Disproportionation: The peracid reacts with unoxidized aldehyde to yield two molecules of the corresponding carboxylic acid (in this case, yielding the degraded dicarboxylic acid: 4-(4-carboxyphenoxy)butanoic acid).

Because this is a chain reaction, even brief exposure to oxygen can initiate a cascade that continues silently during storage.

Radical chain autoxidation mechanism of aromatic aldehydes.

Solvent-Induced Degradation (Hemiacetal/Acetal Formation)

When dissolved in protic solvents (e.g., methanol, ethanol), the aldehyde group exists in equilibrium with its hemiacetal or acetal forms[4]. While sometimes reversible, this drastically alters the compound's reactivity profile in downstream bioconjugation steps (such as reductive amination). Furthermore, the terminal carboxylic acid can undergo slow esterification in primary alcohols over extended periods.

Empirical Storage Guidelines

To arrest the kinetic pathways of degradation, a multi-barrier storage strategy must be implemented.

Bulk Solid Storage (Long-Term)

-

Temperature Control: Store strictly at -20°C . Lowering the temperature exponentially decreases the rate constant of the autoxidation propagation steps[1].

-

Atmospheric Control: Vials must be backfilled with high-purity Argon or Nitrogen. Argon is preferred as it is heavier than air and forms a protective, inert blanket over the solid, physically displacing the O2 required for radical propagation.

-

Light Protection: Store in amber borosilicate glass vials to prevent the photochemical initiation of the acyl radical[2].

-

Moisture Control: Store within a secondary desiccator containing Drierite or silica gel. Moisture can facilitate localized micro-environments that accelerate degradation.

Solution Storage (Short-Term Working Stocks)

-

Recommended Solvents: Anhydrous, amine-free N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

-

Shelf Life in Solution: Maximum 1-2 months at -80°C. Repeated freeze-thaw cycles must be avoided as they introduce oxygen and condensation[1].

Decision tree for the optimal storage of 4-(4-formylphenoxy)butanoic acid.

Quantitative Stability Data

The following table summarizes the anticipated stability of 4-(4-formylphenoxy)butanoic acid under various conditions, extrapolated from kinetic studies on structurally analogous aromatic aldehydes.

| Storage Condition | Atmosphere | Light Exposure | Physical State | Estimated Shelf Life (>95% Purity) | Primary Degradation Product |

| -20°C | Argon | Dark | Dry Solid | 24 - 36 months | 4-(4-carboxyphenoxy)butanoic acid |

| 4°C | Air | Dark | Dry Solid | 3 - 6 months | 4-(4-carboxyphenoxy)butanoic acid |

| 25°C (RT) | Air | Ambient | Dry Solid | 2 - 4 weeks | 4-(4-carboxyphenoxy)butanoic acid |

| -80°C | Argon | Dark | DMSO Solution | 1 - 2 months | Oxidized di-acid / DMSO adducts |

| 25°C (RT) | Air | Ambient | Methanol Sol. | < 24 hours | Hemiacetal / Methyl ester |

Experimental Protocols: Handling and Quality Control

To ensure scientific integrity, laboratories must treat storage and handling as a self-validating system. Below are the standard operating procedures for handling this compound.

Protocol 1: Preparation of Oxygen-Free Working Aliquots

Causality Note: Aliquoting minimizes freeze-thaw cycles and limits oxygen exposure to the bulk supply. Cold powders act as condensation nuclei; opening them prematurely introduces water, which facilitates hydrolysis and localized degradation.

-

Equilibration: Remove the bulk vial of 4-(4-formylphenoxy)butanoic acid from the -20°C freezer. Allow it to equilibrate to room temperature in a desiccator for at least 30–45 minutes before opening.

-

Inert Environment: Transfer the vial to a glove box or use a Schlenk line with a positive flow of Argon.

-

Aliquoting: Weigh the required amounts into pre-weighed, amber microcentrifuge tubes or glass vials.

-

Purging: Gently blow a stream of Argon into each aliquot vial for 10-15 seconds to physically displace atmospheric oxygen.

-

Sealing: Cap tightly, wrap the seal with Parafilm, and immediately transfer to -20°C storage.

Protocol 2: Quality Control via RP-HPLC (Self-Validating Assay)

Causality Note: The oxidation of the aldehyde (-CHO) to a carboxylic acid (-COOH) significantly increases the polarity of the molecule. On a Reverse-Phase (RP) C18 column, the degraded dicarboxylic acid product will interact less with the hydrophobic stationary phase and elute earlier than the intact 4-(4-formylphenoxy)butanoic acid. This predictable retention time shift validates the assay.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Acetonitrile (ACN).

-

Mobile Phase Setup:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

-

Solvent B: 0.1% TFA in Acetonitrile.

-

-

Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

-

Gradient: 5% B to 95% B over 20 minutes. Flow rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm and 280 nm.

-

Analysis & Validation: Intact 4-(4-formylphenoxy)butanoic acid will present as a sharp, dominant peak. A secondary, earlier-eluting peak indicates the presence of the 4-(4-carboxyphenoxy)butanoic acid degradation product. If the integrated purity falls below 95%, the batch should be discarded or repurified via flash chromatography (Silica gel, DCM/MeOH gradient).

References

-

Title: Synergistic Antioxidant Effects of Cysteine Derivative and Sm-Cluster for Food Applications Source: MDPI URL: [Link]

-

Title: The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol Source: Nature Communications (via ResearchGate) URL: [Link]

-

Title: Aldehydes: identification and storage Source: Pell Wall Blog URL: [Link]

Sources

Application Notes and Protocols: A Detailed Guide to the Coupling of 4-(4-formylphenoxy)butanoic Acid to Solid Support Resins

Introduction: The Strategic Importance of Solid-Phase Synthesis and the BAL Linker

Solid-phase synthesis has revolutionized the landscape of drug discovery and development, offering a streamlined and efficient alternative to traditional solution-phase chemistry. By anchoring a starting material to an insoluble polymer support, multi-step syntheses can be performed with simplified purification at each stage, as excess reagents and byproducts are simply washed away. This methodology is particularly powerful in the construction of complex molecules such as peptides and oligonucleotides, and in the generation of large combinatorial libraries for high-throughput screening.

At the heart of solid-phase synthesis lies the linker, a chemical entity that tethers the nascent molecule to the solid support. The choice of linker is critical, as it dictates the conditions under which the final product can be cleaved from the resin. The 4-(4-formylphenoxy)butanoic acid, often referred to as the Backbone Amide Linker (BAL), is a versatile tool in the synthetic chemist's arsenal.[1][2] Its aldehyde functionality provides a reactive handle for subsequent chemical transformations, while the butanoic acid chain allows for its covalent attachment to a variety of solid supports. This application note provides a comprehensive protocol for the efficient coupling of 4-(4-formylphenoxy)butanoic acid to amine-functionalized solid support resins, a foundational step for a multitude of synthetic strategies.

Principle of the Coupling Reaction: Carbodiimide-Mediated Amide Bond Formation

The covalent attachment of 4-(4-formylphenoxy)butanoic acid to an amine-functionalized resin is achieved through the formation of a stable amide bond. This reaction is facilitated by a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).[3][4]

The mechanism of carbodiimide-mediated coupling proceeds through the activation of the carboxylic acid group of the linker. The carbodiimide reacts with the carboxylate to form a highly reactive O-acylisourea intermediate.[5][6] This intermediate is susceptible to nucleophilic attack by the primary amine groups on the surface of the solid support resin, leading to the formation of the desired amide linkage and the release of a urea byproduct.

To enhance the reaction rate and minimize side reactions, a catalyst such as 4-dimethylaminopyridine (DMAP) is often employed.[7][8][9] DMAP acts as a nucleophilic catalyst, reacting with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which is then readily attacked by the resin-bound amine.[10]

Figure 1: General workflow for the carbodiimide-mediated coupling of a carboxylic acid to an amine-functionalized solid support resin.

Experimental Protocol: Coupling of 4-(4-formylphenoxy)butanoic Acid to Amine-Functionalized Resin

This protocol details the procedure for coupling 4-(4-formylphenoxy)butanoic acid to a generic amine-functionalized polystyrene resin (e.g., aminomethyl polystyrene). The quantities provided are for a 1-gram scale reaction and should be adjusted proportionally for different scales.

Materials and Equipment

| Reagent/Equipment | Purpose |

| Amine-functionalized polystyrene resin | Solid support |

| 4-(4-formylphenoxy)butanoic acid | Linker to be coupled |

| N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) | Coupling agent |

| 4-Dimethylaminopyridine (DMAP) | Catalyst |

| N,N-Dimethylformamide (DMF) | Solvent |

| Dichloromethane (DCM) | Solvent for washing |

| Methanol (MeOH) | Solvent for washing |

| Solid-phase synthesis reaction vessel with a frit | Reaction container |

| Shaker or vortex mixer | For agitation |

| Filtration apparatus | For washing the resin |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Carbodiimides (DCC and DIC) are potent allergens and skin sensitizers. Avoid inhalation and direct skin contact.

-

DMF is a potential reproductive toxin. Handle with care and avoid exposure.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Step-by-Step Procedure

-

Resin Swelling:

-

Place 1.0 g of amine-functionalized polystyrene resin into the solid-phase synthesis reaction vessel.

-

Add 10 mL of DMF to the resin.

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation. This step is crucial for exposing the amine functional groups within the polymer matrix.

-

-

Preparation of the Coupling Solution:

-

In a separate vial, dissolve 3-5 equivalents of 4-(4-formylphenoxy)butanoic acid relative to the resin's loading capacity in a minimal amount of DMF.

-

In another vial, dissolve 3-5 equivalents of DCC or DIC in DMF.

-

Add the carbodiimide solution to the linker solution.

-

Add a catalytic amount of DMAP (0.1-0.2 equivalents) to the mixture.

-

-

Coupling Reaction:

-

Drain the swelling solvent (DMF) from the resin.

-

Immediately add the pre-activated linker solution to the swollen resin.

-

Ensure the resin is fully submerged in the solution.

-

Agitate the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a qualitative test for free amines (see Section 4.1).

-

-

Washing the Resin:

-

After the coupling reaction is complete (as indicated by a negative test for free amines), drain the reaction mixture.

-

Wash the resin thoroughly to remove excess reagents and the urea byproduct. A typical washing sequence is:

-

3 x 10 mL DMF

-

3 x 10 mL DCM

-

3 x 10 mL MeOH

-

-

After the final wash, dry the resin under vacuum to a constant weight.

-

Validation of Successful Coupling: Ensuring Scientific Integrity

A cornerstone of reliable solid-phase synthesis is the ability to verify the outcome of each chemical step. For the coupling of 4-(4-formylphenoxy)butanoic acid, we must confirm both the consumption of the starting amine groups on the resin and the presence of the newly introduced aldehyde functionality.

Qualitative Assessment of Coupling Completion: The Kaiser Test

The Kaiser test is a highly sensitive colorimetric assay for the detection of primary amines.[1][9][11][12] A positive result (an intense blue color) indicates the presence of unreacted amine groups on the resin, signifying an incomplete coupling reaction. A negative result (yellow or colorless beads) suggests that the coupling has proceeded to completion.

Kaiser Test Reagents:

-

Reagent A: 5 g of ninhydrin in 100 mL of ethanol.

-

Reagent B: 80 g of phenol in 20 mL of ethanol.

-

Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

Procedure:

-

Take a small sample of the resin beads (10-15 beads) after the coupling reaction and washing steps.

-

Place the beads in a small test tube.

-

Add 2-3 drops of each Kaiser test reagent (A, B, and C).

-

Heat the test tube at 100-110°C for 5 minutes.

-

Observe the color of the beads and the solution.

| Result | Observation | Interpretation |

| Positive | Intense blue beads and/or solution | Incomplete coupling; unreacted primary amines present. |

| Negative | Yellow or colorless beads and solution | Complete coupling; no detectable primary amines. |

Quantitative Determination of Aldehyde Loading: The DNPH Assay

To quantify the loading of the aldehyde-functionalized linker onto the resin, a colorimetric assay using 2,4-dinitrophenylhydrazine (DNPH) can be performed.[13] DNPH reacts with aldehydes to form a brightly colored 2,4-dinitrophenylhydrazone, which can be quantified spectrophotometrically after cleavage from a known mass of resin.

A more direct quantitative method involves fluorescence spectroscopy. A fluorescent dye with a hydrazine group, such as dansylhydrazine, can be reacted with the resin-bound aldehyde. After washing away the excess dye, the fluorescence intensity of a known amount of resin can be measured to determine the absolute amount of aldehyde groups.[11]

Alternatively, a simpler, albeit qualitative, color test for the presence of aldehydes on the resin can be performed using 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole (Purpald).[12][14] A positive test, indicated by the resin beads turning a dark-brown to purple color, confirms the successful immobilization of the aldehyde-containing linker.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Positive Kaiser Test after Coupling | - Incomplete activation of the carboxylic acid.- Insufficient reaction time.- Steric hindrance.- Low quality of reagents or solvents. | - Increase the equivalents of coupling agent and linker.- Extend the reaction time.- Consider using a more potent coupling agent like HATU.- Use fresh, anhydrous solvents and high-purity reagents. |

| Low Aldehyde Loading | - Inefficient coupling.- Inaccurate determination of initial resin loading. | - Address the causes of a positive Kaiser test.- Re-evaluate the initial loading of the amine-functionalized resin. |

| Inconsistent Results | - Non-uniform swelling of the resin.- Inadequate mixing during the reaction. | - Ensure the resin is fully swollen before adding the coupling solution.- Maintain consistent and thorough agitation throughout the reaction. |

Conclusion

The protocol outlined in this application note provides a robust and reliable method for the coupling of 4-(4-formylphenoxy)butanoic acid to amine-functionalized solid support resins. By adhering to the detailed steps and incorporating the recommended validation techniques, researchers can confidently prepare high-quality BAL-functionalized resins, setting the stage for successful solid-phase syntheses of a diverse range of molecular targets. The principles of carbodiimide-mediated coupling, coupled with rigorous analytical verification, ensure the scientific integrity and reproducibility of this critical step in solid-phase organic synthesis.

References

-

BDMAEE. (2025, April 30). Applications of 4-dimethylaminopyridine (dmap) in accelerating esterification reactions for pharmaceutical synthesis. [Link]

-

Yan, B., & Li, W. (1997). Rapid Fluorescence Determination of the Absolute Amount of Aldehyde and Ketone Groups on Resin Supports. The Journal of Organic Chemistry, 62(26), 9354–9357. [Link]

-

Yan, B., & Sun, G. (1998). Color Test for the Detection of Resin-Bound Aldehyde in Solid-Phase Combinatorial Synthesis. The Journal of Organic Chemistry, 63(15), 5222–5225. [Link]

-

Jensen, K. J., Alsina, J., Song, Z., & Barany, G. (1998). Backbone Amide Linker (BAL) Strategy for Solid-Phase Synthesis of C-Terminal-Modified and Cyclic Peptides. Journal of the American Chemical Society, 120(22), 5441–5452. [Link]

-

Sakakura, A., Kawajiri, K., Ohkubo, T., Kosugi, Y., & Ishihara, K. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society, 129(47), 14775–14779. [Link]

-

Yan, B., & Gstach, H. (2001). Qualitative and quantitative analyses of resin-bound organic compounds. Journal of Combinatorial Chemistry, 3(1), 78-84. [Link]

-

Li, J., et al. (2022). Synthesis of thiol‐functionalized resin and its adsorption of heavy metal ions. Polymers for Advanced Technologies, 33(10), 3469-3479. [Link]

-

Aapptec. Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. [Link]

-

Yan, B., & Sun, G. (2002). Color Test for the Detection of Resin-Bound Aldehyde in Solid-Phase Combinatorial Synthesis. The Journal of Organic Chemistry, 67(4), 1334-1334. [Link]

-

Man, H. Y., & Yan, B. (2004). Colorimetric Monitoring of Solid-Phase Aldehydes Using 2,4-Dinitrophenylhydrazine. The Journal of Organic Chemistry, 69(7), 2548–2551. [Link]

-

Zhang, X., et al. (2004). DMAP-catalyzed esterification of pentaerythritol-derivatized POMs: a new route for the functionalization of polyoxometalates. Chemical Communications, (20), 2354-2355. [Link]

-

Organic Chemistry Tutor. Carbodiimide-Mediated Coupling. [Link]

-

Aapptec. Technical Support Information Bulletin 1198 - Resin Loading Measurement by Fmoc Cleavage. [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Tan, D., et al. (2014). Development of C-N coupling using mechanochemistry: catalytic coupling of arylsulfonamides and carbodiimides. Angewandte Chemie International Edition, 53(35), 9321-9324. [Link]

-

Mahesh, U., et al. (2014). Scheme 1 Carbodiimide-mediated activation of carboxylic acids. ResearchGate. [Link]

-

Organic Synthesis. Acid-Amine Coupling using BOP. [Link]

-

Rebek, J., & Gavina, F. (2008). Reaction of an Introverted Carboxylic Acid with Carbodiimide. Israel Journal of Chemistry, 48(1), 15-18. [Link]

-

Barluenga, S., et al. (2011). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 17(4), 329-343. [Link]

-

Mikheev, V. V., et al. (1979). Mechanism of the reaction of carbodiimides with carboxylic acids. Journal of Organic Chemistry of the USSR, 15, 245-250. [Link]

-

Barrett, A. G. M., et al. (2005). Synthesis and utilization of functionalized polystyrene resins. Tetrahedron, 61(45), 10851-10865. [Link]

-

Podkoscielna, E., et al. (2021). Synthesis, Characterization and Sorption Ability of Epoxy Resin-Based Sorbents with Amine Groups. Materials, 14(23), 7291. [Link]

-

Jayanth, K., et al. (2016). Synthesis of Functionalized 1,3,2-Benzodiazaborole Cores Using Bench-Stable Components. Organic Letters, 18(10), 2423-2426. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. researchgate.net [researchgate.net]

- 5. Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bdmaee.net [bdmaee.net]

- 8. Application of Efficient Catalyst DMAP [en.highfine.com]

- 9. Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

The Backbone Amide Linker (BAL) Strategy: A Comprehensive Guide to Utilizing 4-(4-Formylphenoxy)butanoic Acid in Solid-Phase Peptide Synthesis

Introduction: A Paradigm Shift in Peptide Synthesis

Solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery and biochemical research, has traditionally relied on anchoring the C-terminal amino acid to a solid support. While highly effective, this approach presents limitations when the synthesis of C-terminally modified peptides or cyclic peptides is desired. The Backbone Amide Linker (BAL) strategy, a significant advancement in the field, overcomes these challenges by anchoring the growing peptide chain to the resin via a backbone amide nitrogen. This leaves the C-terminus free for a wide range of chemical modifications.[1][2][3]

At the heart of this innovative approach lies a class of aldehyde-functionalized linkers, with 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid and its derivatives being prominent examples.[4][5] This guide provides a detailed exploration of the application of 4-(4-formylphenoxy)butanoic acid and its close analog, 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid, as a linker in Fmoc-based SPPS. We will delve into the underlying chemistry, provide detailed protocols, and offer insights gleaned from extensive experience in the field.

The BAL strategy is predicated on the initial reductive amination of the first amino acid to the aldehyde group of the linker, which is pre-attached to the solid support. This forms a secondary amine, which is then acylated by the subsequent Fmoc-protected amino acid, thus initiating the peptide chain elongation. The final peptide is then cleaved from the resin under acidic conditions.[1][6]

The Chemistry of the BAL Strategy: A Step-by-Step Mechanistic Overview

The successful implementation of the BAL strategy hinges on a series of well-defined chemical transformations. Understanding the mechanism of each step is crucial for optimizing the synthesis and troubleshooting potential issues.

Step 1: Linker Synthesis

The journey begins with the synthesis of the 4-(4-formyl-3,5-dimethoxyphenoxy)butanoic acid linker. A robust and scalable synthesis has been developed that avoids chromatography, making it amenable to large-scale production. The key intermediate, 4-formyl-3,5-dimethoxyphenol, is first prepared and then alkylated with ethyl 4-bromobutanoate. Subsequent saponification yields the desired butanoic acid linker.[7][8]

Step 2: Linker Attachment to the Solid Support

The carboxylic acid group of the linker is coupled to an aminomethylated solid support, typically polystyrene (PS) or a polyethylene glycol-grafted polystyrene (PEG-PS) resin. Standard peptide coupling reagents, such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and HOBt (Hydroxybenzotriazole), are employed to facilitate the formation of a stable amide bond between the linker and the resin.[3]

Step 3: Reductive Amination of the First Amino Acid

This is the pivotal step in the BAL strategy. The Nα-Fmoc-protected amino acid is attached to the aldehyde group of the linker via reductive amination. This reaction proceeds through the formation of a Schiff base (imine) intermediate, which is then reduced to a secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[3][9] The use of a dehydrating agent such as trimethyl orthoformate (TMOF) can improve the efficiency of the imine formation.[10]

Step 4: Peptide Chain Elongation

Following the attachment of the first amino acid, the peptide chain is elongated using standard Fmoc-SPPS protocols. This involves the iterative deprotection of the Nα-Fmoc group with a mild base, typically a solution of piperidine in DMF, followed by the coupling of the next Fmoc-protected amino acid using a suitable activating agent.[11]

Step 5: Cleavage of the Peptide from the Resin

The final step is the cleavage of the synthesized peptide from the solid support. This is achieved by treating the peptidyl-resin with a strong acid, typically trifluoroacetic acid (TFA). The acid protonates the backbone amide bond, rendering it susceptible to cleavage and releasing the peptide with a C-terminal amide.[1] A cleavage cocktail containing scavengers such as water, triisopropylsilane (TIS), and phenol is used to quench reactive cationic species generated during the cleavage process and prevent side reactions.[12][13]

Visualizing the Workflow: The BAL Strategy in Action

Caption: Workflow of Solid-Phase Peptide Synthesis using the BAL Strategy.

Detailed Protocols: Your Guide to Successful Synthesis

These protocols are provided as a comprehensive guide for researchers. It is recommended to perform small-scale trial runs to optimize conditions for specific peptide sequences.

Protocol 1: Synthesis of 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic Acid

This protocol is adapted from a scalable and chromatography-free method.[7][8]

Step 1: Synthesis of 4-Formyl-3,5-dimethoxyphenol

-

To a solution of 3,5-dimethoxyphenol in a suitable solvent, add a formylating agent (e.g., hexamethylenetetramine in trifluoroacetic acid - Duff reaction).

-

Heat the reaction mixture and monitor the progress by TLC.

-

Upon completion, quench the reaction and work up to isolate the crude product.

-

Purify the product by recrystallization to obtain 4-formyl-3,5-dimethoxyphenol as a solid.

Step 2: Synthesis of 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic Acid

-

Dissolve 4-formyl-3,5-dimethoxyphenol and ethyl 4-bromobutanoate in a suitable solvent such as dimethylacetamide (DMA).

-

Add cesium carbonate (Cs₂CO₃) and heat the mixture. Monitor the reaction by TLC.

-

After completion, perform an aqueous workup to isolate the crude ethyl ester.

-

Saponify the crude ester using aqueous sodium hydroxide in methanol.

-

Acidify the reaction mixture to precipitate the desired 4-(4-formyl-3,5-dimethoxyphenoxy)butanoic acid.

-

Collect the solid by filtration and dry under vacuum.

Protocol 2: Loading of 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic Acid onto Aminomethyl Resin

-

Swell aminomethyl polystyrene resin (1.0 g, ~1.0 mmol/g loading) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a peptide synthesis vessel.

-

Drain the DMF.

-

In a separate vial, dissolve 4-(4-formyl-3,5-dimethoxyphenoxy)butanoic acid (3 equivalents relative to resin loading), BOP (3 eq.), and HOBt (3 eq.) in DMF (5 mL).

-

Add N,N-diisopropylethylamine (DIEA, 6 eq.) to the solution and pre-activate for 5 minutes.

-

Add the activated linker solution to the resin.

-

Agitate the mixture at room temperature for 4-16 hours.

-

Monitor the reaction for the disappearance of free amino groups using the Kaiser test.

-

Once the reaction is complete, drain the solution and wash the resin thoroughly with DMF (3 x 10 mL), dichloromethane (DCM, 3 x 10 mL), and methanol (3 x 10 mL).

-

Dry the resin under vacuum.

Protocol 3: Reductive Amination of the First Fmoc-Amino Acid

-

Swell the aldehyde-functionalized resin in a 1% acetic acid solution in DMF.

-

Add the first Fmoc-amino acid (5-10 equivalents) to the resin suspension.

-

Add sodium cyanoborohydride (NaBH₃CN, 5-10 equivalents) to the mixture.

-

Agitate the reaction at room temperature for 2-4 hours.

-

Monitor the reaction for the disappearance of the aldehyde group (e.g., using a 2,4-dinitrophenylhydrazine test).

-

Drain the reaction mixture and wash the resin with DMF, DCM, and methanol.

-

Cap any unreacted aldehyde groups by treating the resin with a solution of an amine (e.g., ethanolamine) and a reducing agent.

Protocol 4: Peptide Chain Elongation (Standard Fmoc-SPPS Cycle)

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

-

Washing: Wash the resin with DMF (5 x 10 mL).

-

Coupling:

-

In a separate vial, dissolve the next Fmoc-amino acid (3-5 eq.), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.

-

Add DIEA (6-10 eq.) to activate the amino acid.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours.

-

Monitor for complete coupling using the Kaiser test.

-

-

Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

Repeat the cycle for each amino acid in the sequence.

Protocol 5: Cleavage and Deprotection of the Peptide

-

Wash the final peptidyl-resin with DCM (3 x 10 mL) and dry under vacuum for at least 1 hour.

-

Prepare a cleavage cocktail. A commonly used cocktail for BAL linkers is Reagent K : TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).[13]

-

Add the cleavage cocktail to the resin (10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Performance Metrics of the BAL Linker

| Parameter | Typical Value | Notes |

| Linker Loading Efficiency | 0.4 - 0.8 mmol/g | Dependent on the resin type and coupling conditions. |

| Reductive Amination Yield | > 95% | Can be optimized by using a dehydrating agent and monitoring the reaction. |

| Peptide Cleavage Yield | 70 - 95% | Varies with the peptide sequence and cleavage conditions. |

| Purity of Crude Peptide | 60 - 90% | Sequence-dependent; purification is typically required. |

Expertise & Experience: Causality Behind Experimental Choices

As a Senior Application Scientist, it is imperative to not only follow protocols but to understand the rationale behind each step.

-

Why Reductive Amination? The formation of a secondary amine via reductive amination is key to the BAL strategy. This linkage is stable to the basic conditions of Fmoc deprotection and the neutral to slightly basic conditions of peptide coupling, yet it is labile to strong acid during the final cleavage.

-

Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is often preferred over sodium borohydride (NaBH₄) for reductive amination because it is less reactive towards aldehydes and ketones at neutral pH, allowing for the selective reduction of the protonated imine intermediate.[9]

-

The Importance of Scavengers: During TFA cleavage, the acid-labile side-chain protecting groups (e.g., t-butyl, trityl) are removed, generating highly reactive carbocations. These can alkylate sensitive amino acid residues like tryptophan, methionine, and tyrosine. Scavengers are nucleophilic species that trap these carbocations, preventing unwanted side reactions and improving the purity of the final peptide.[12]

-

Advantages of the BAL Strategy:

-

C-Terminal Modification: The primary advantage is the ability to synthesize peptides with a wide variety of C-terminal modifications, including amides, esters, aldehydes, and alcohols.[3]

-

Synthesis of Cyclic Peptides: The BAL strategy facilitates the on-resin cyclization of peptides by leaving both the N- and C-termini available for ligation.[3]

-

Reduced Diketopiperazine Formation: By anchoring the peptide through a backbone amide, the propensity for diketopiperazine formation, a common side reaction involving the first two amino acids, is significantly reduced.

-

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Linker Loading | Incomplete activation of the linker; steric hindrance on the resin. | Increase activation time; use a more efficient coupling reagent (e.g., HATU); use a resin with a lower substitution level. |

| Incomplete Reductive Amination | Inefficient imine formation; degradation of the reducing agent. | Use a dehydrating agent (e.g., TMOF); use fresh reducing agent; increase reaction time or temperature. |

| Low Cleavage Yield | Incomplete cleavage from the resin; peptide precipitation on the resin. | Increase cleavage time; use a stronger acid cocktail (with caution); ensure the peptide is soluble in the cleavage cocktail. |

| Presence of Deletion Sequences | Incomplete coupling during peptide elongation. | Double couple difficult amino acids; use a more potent coupling reagent; increase coupling time.[14] |

| Side Product Formation | Inadequate scavenging during cleavage; side reactions during synthesis. | Use an appropriate scavenger cocktail for the specific peptide sequence; optimize coupling and deprotection times. |

Mandatory Visualization: Logical Relationships in the BAL Strategy

Caption: Logical relationships in the Backbone Amide Linker (BAL) strategy.

Conclusion: A Versatile Tool for Advanced Peptide Synthesis

The 4-(4-formylphenoxy)butanoic acid linker and the broader BAL strategy represent a powerful and versatile tool in the arsenal of the modern peptide chemist. By shifting the point of attachment from the C-terminus to the peptide backbone, this approach opens up new avenues for the synthesis of complex and modified peptides that are inaccessible through traditional SPPS methods. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to confidently and successfully implement this transformative technology in their own laboratories.

References

-

Jensen, K. J. (2009). Backbone Amide Linker in Solid-Phase Synthesis. Chemical Reviews, 109(5), 2092–2118. [Link]

-

Jensen, K. J., et al. (2005). Backbone Amide Linker (BAL) Strategies for the Nα-Fmoc Solid-Phase Synthesis of C-Terminal Modified Peptides. Methods in Molecular Biology, 298, 195–208. [Link]

-

Barany, G., et al. (1998). Backbone Amide Linker (BAL) Strategy for Solid-Phase Synthesis of C-Terminal-Modified and Cyclic Peptides. Journal of the American Chemical Society, 120(29), 7429–7430. [Link]

-

Jensen, K. J. (2009). Backbone amide linker in solid-phase synthesis. Chemical Reviews, 109(5), 2092-118. [Link]

-

Yan, B., et al. (2001). Convenient Preparation of 4-Formyl-3,5-dimethoxyphenol and Its Incorporation into Linkers and Resins for Solid-Phase Synthesis. ACS Combinatorial Science, 3(1), 78–81. [Link]

-

Yan, B., et al. (2001). Convenient Preparation of 4-Formyl-3,5-dimethoxyphenol and Its Incorporation into Linkers and Resins for Solid-Phase Synthesis. ACS Combinatorial Science, 3(1), 78-81. [Link]

-

Albericio, F., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429. [Link]

-

Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

- Liraglutide synthesis using BAL linker. (2017).

-

Jensen, K. J. (2009). Backbone Amide Linker in Solid-Phase Synthesis. Chemical Reviews. [Link]

-

A modified Backbone Amide Linker (BAL) solid-phase peptide synthesis strategy accommodating prolyl, N-alkylamino acyl, or histidyl derivatives at the C-terminus. (2025, August 6). ResearchGate. [Link]

-

Barany, G., et al. (2025, June 26). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). MDPI. [Link]

-

Nielsen, T. E., et al. (2006). Thiophene Backbone Amide Linkers, a New Class of Easily Prepared and Highly Acid-Labile Linkers for Solid-Phase Synthesis. Organic Letters, 8(18), 4015–4018. [Link]

-

Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

-

Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 63–72). Humana Press. [Link]

-

Jensen, K. J. (2013). Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes. Methods in Molecular Biology, 1047, 131–139. [Link]

-

Barany, G., et al. (2025, October 10). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). ResearchGate. [Link]

-

Boyle, A. L., et al. (2006). An Improved Aldehyde Linker for the Solid Phase Synthesis of Hindered Amides. The Journal of Organic Chemistry, 71(3), 1247–1250. [Link]

-

Barany, G., et al. (1998). Backbone Amide Linker (BAL) Strategy for Solid-Phase Synthesis of C-Terminal-Modified and Cyclic Peptides. Journal of the American Chemical Society. [Link]

-

Mourtas, S., et al. (2026, March 9). Peptide-directed solid-phase reductive amination. RSC Publishing. [Link]

-

Fehrentz, J.-A., et al. (1995). Solid Phase Synthesis of C-Terminal Peptide Aldehydes. The Journal of Organic Chemistry, 60(13), 4107–4111. [Link]

-

ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Ryoo, S.-J., et al. (2002). Preparation of Core−Shell-Type Aminomethyl Polystyrene Resin and Characterization of Its Functional Group Distribution. The Journal of Organic Chemistry, 67(23), 8274–8277. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Backbone amide linker strategies for the solid-phase synthesis of C-terminal modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL) [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. peptide.com [peptide.com]

- 14. biotage.com [biotage.com]

Reductive amination protocols using 4-(4-formylphenoxy)butanoic acid

An In-Depth Guide to Reductive Amination Protocols Using 4-(4-formylphenoxy)butanoic Acid

Introduction: The Power and Precision of Reductive Amination

Reductive amination stands as one of the most robust and versatile methods in modern organic synthesis for the formation of carbon-nitrogen bonds.[1][2] This powerful reaction transforms a carbonyl group (an aldehyde or ketone) into a secondary or tertiary amine in a two-step sequence that occurs in a single pot.[3] The process involves the initial reaction of an amine with the carbonyl compound to form an imine or iminium ion intermediate, which is then immediately reduced by a selective hydride agent to yield the final amine product.[1][4] This method is widely favored over traditional N-alkylation with alkyl halides because it virtually eliminates the common problem of over-alkylation, offering a much more controlled and high-yielding pathway to the desired product.[5]

This guide focuses on the application of this key reaction to 4-(4-formylphenoxy)butanoic acid, a valuable bifunctional building block. This molecule features a reactive aromatic aldehyde group, ideal for reductive amination, and a terminal carboxylic acid, which can be used for subsequent conjugations, for example, in the development of PROTACs or antibody-drug conjugates (ADCs). Its utility as a linker and synthetic intermediate is well-established in pharmaceutical and medicinal chemistry.[6]

We will explore detailed protocols using sodium triacetoxyborohydride (NaBH(OAc)₃), a uniquely mild and selective reducing agent that is exceptionally well-suited for this transformation.[7][8]

The Core Reaction: Mechanism and Reagent Rationale

The success of a one-pot reductive amination hinges on the choice of reducing agent. The ideal reagent must be capable of reducing the iminium ion intermediate significantly faster than it reduces the starting aldehyde. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this reason.[7][9] The electron-withdrawing effects of the three acetoxy groups temper the reactivity of the borohydride, making it a mild reductant that does not readily attack aldehydes or ketones under neutral or weakly acidic conditions.[7][8] This allows for all reagents—the aldehyde, the amine, and the reducing agent—to be combined at the outset of the reaction.

The reaction proceeds through the following mechanistic steps:

-

Hemiaminal Formation : The nucleophilic amine attacks the electrophilic carbonyl carbon of 4-(4-formylphenoxy)butanoic acid.

-

Dehydration to Iminium Ion : The resulting hemiaminal intermediate undergoes acid-catalyzed dehydration to form an iminium ion. The carboxylic acid moiety of the substrate itself or a small amount of added acetic acid can facilitate this step.[1]

-

Hydride Reduction : The mild hydride reagent, STAB, selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final, more substituted amine product.[10]

Caption: Figure 1: Reaction Mechanism

Protocol 1: Synthesis of 4-(4-((benzylamino)methyl)phenoxy)butanoic acid

This protocol details the reaction of 4-(4-formylphenoxy)butanoic acid with a primary amine, benzylamine.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity | Amount (mmol) | Equivalents | Mass/Volume |

| 4-(4-formylphenoxy)butanoic acid | C₁₁H₁₂O₄ | 208.21 | - | 1.0 | 1.0 | 208 mg |

| Benzylamine | C₇H₉N | 107.15 | - | 1.0 - 1.2 | 1.0 - 1.2 | 107 - 129 mg |

| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | 211.94 | - | 1.5 | 1.5 | 318 mg |

| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | - | - | - | 10 mL |

| Glacial Acetic Acid (optional) | CH₃COOH | 60.05 | - | catalytic | - | 1-2 drops |

Step-by-Step Methodology

-

Setup : To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-(4-formylphenoxy)butanoic acid (208 mg, 1.0 mmol).

-

Reagent Addition : Add 1,2-dichloroethane (10 mL) and stir to dissolve. To this solution, add benzylamine (1.0 mmol, 107 mg). Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

-